molecular formula C14H18N4O2S B5911754 N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide

N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide

カタログ番号 B5911754
分子量: 306.39 g/mol
InChIキー: NEHWVBYOCFASRX-DHDCSXOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide, commonly known as EMBS, is a sulfonohydrazide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMBS is synthesized through a multistep process, and its mechanism of action involves inhibition of certain enzymes and signaling pathways.

作用機序

EMBS exerts its effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. EMBS also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and differentiation. Additionally, EMBS has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the regulation of glucose metabolism and cell survival.
Biochemical and Physiological Effects:
EMBS has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMBS also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. In addition, EMBS has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.

実験室実験の利点と制限

EMBS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been well-characterized. EMBS has also been shown to have low toxicity in animal studies. However, there are some limitations to the use of EMBS in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, EMBS has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on EMBS. One area of interest is the development of more effective drug delivery systems for EMBS, which could improve its bioavailability and therapeutic efficacy. Another area of interest is the investigation of EMBS as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EMBS and its potential therapeutic applications.

合成法

EMBS is synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonyl hydrazide. This intermediate is then reacted with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde to form EMBS. The synthesis of EMBS has been optimized to increase yield and purity, and various analytical techniques are used to confirm the identity and purity of the product.

科学的研究の応用

EMBS has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. EMBS has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, EMBS has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

特性

IUPAC Name

N-[(Z)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-4-18-10-13(12(3)16-18)9-15-17-21(19,20)14-7-5-11(2)6-8-14/h5-10,17H,4H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHWVBYOCFASRX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N\NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。